Dimethicone PEG-7 phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H39O8PSi4/c1-24(2,3)20-26(7,8)22-27(9,21-25(4,5)6)14-10-11-18-12-13-19-23(15,16)17/h10-14H2,1-9H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAOTEZSRTZBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCOCCOP(=O)(O)O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H39O8PSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132207-31-9 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethers with polyethylene glycol dihydrogen phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylpolysiloxane PEG-7 Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Structural Elucidation
Investigating Reaction Pathways for Dimethicone PEG-7 Phosphate (B84403) Synthesis
The creation of Dimethicone PEG-7 Phosphate involves distinct chemical steps to combine its silicone, polyether, and phosphate components into a single copolymer.
The foundational step in synthesizing this compound is the creation of a polyoxyalkylene-modified silicone, often referred to as a dimethicone copolyol. The most prevalent and efficient method for this is hydrosilylation. This reaction forms a stable silicon-carbon (Si-C) bond, which ensures the durability of the resulting copolymer. topwinsilicone.com
The process involves the addition of a hydride-functional siloxane (a polydimethylsiloxane (B3030410) chain containing Si-H groups) to an unsaturated polyether, typically an allyl-terminated polyethylene (B3416737) glycol (PEG). topwinsilicone.compsu.edu The allyl group provides the carbon-carbon double bond necessary for the Si-H group to add across. This reaction creates a "comb" or "pendant" type structure, where the PEG chains are grafted onto the dimethicone backbone. topwinsilicone.com A slight excess of the unsaturated polyether is often used to ensure that all the reactive Si-H sites on the siloxane are consumed. psu.educir-safety.org
| Reactant | Role in Hydrosilylation | Typical Structure Example |
| Hydride-Functional Siloxane | Provides the silicone backbone and reactive Si-H sites for grafting. | MDHyM (where M = (CH3)3SiO1/2, D = (CH3)2SiO, H = (CH3)HSiO) |
| Allyl-Terminated Polyether | Provides the hydrophilic PEG chain and the unsaturated site for the Si-C bond formation. | CH2=CHCH2O(CH2CH2O)nH (where n is the degree of polymerization) |
| Catalyst | Facilitates the addition of the Si-H group across the C=C double bond. | Platinum-based complexes (e.g., Speier's, Karstedt's catalyst) |
Table 1: Key components and their roles in the hydrosilylation synthesis of polyoxyalkylene-modified silicones.
Once the dimethicone copolyol (Dimethicone PEG-7) has been synthesized, the terminal hydroxyl (-OH) group of the polyethylene glycol chain is converted into a phosphate ester. This functionalization imparts anionic properties to the molecule and enhances its surface activity. cestisa.com
Two primary methods are employed for this phosphorylation:
Direct Esterification: This approach involves reacting the terminal hydroxyl group of the dimethicone copolyol with a suitable phosphorylating agent. Common agents for this purpose include polyphosphoric acid or phosphorus pentoxide. This method directly forms the phosphate ester bond. google.com
Transesterification: An alternative route is the transesterification of an existing phosphate ester, such as triethyl phosphate, with the dimethicone copolyol. google.commdpi.com In this reaction, the alcohol moiety of the simple phosphate ester is exchanged for the more complex dimethicone copolyol, yielding the desired this compound.
The choice of method can depend on the desired purity, reaction conditions, and the scale of production.
The efficiency and success of this compound synthesis hinge on effective catalysis and process optimization. For the crucial hydrosilylation step, noble metal catalysts are standard, with platinum-based systems being the most widely used due to their high activity and selectivity. psu.edugelest.com Catalysts such as Speier's catalyst (H₂PtCl₆ in isopropanol) and Karstedt's catalyst are particularly effective. psu.edu
Process optimization involves the careful control of several parameters to maximize yield and ensure the desired product characteristics. rsc.org Key factors include reaction temperature, the molar ratio of reactants, and catalyst concentration. For instance, studies on the synthesis of similar silicone copolymers have shown that temperature is a critical factor; while higher temperatures can increase reaction rates, excessively high temperatures (>90°C) can lead to a decrease in yield due to side reactions or volatilization of reactants. rsc.orgnih.gov The stability of the final product yield is also significantly influenced by the molar ratio of reactants and the amount of catalyst used. rsc.org
| Parameter | Effect on Synthesis | Optimized Condition Example |
| Temperature | Influences reaction rate and yield. High temperatures can decrease yield. | An optimal temperature of 90°C was identified for a similar silicone copolymer synthesis. nih.gov |
| Reactant Molar Ratio | Affects yield stability and final polymer structure. | An optimal aminopropyltriethoxysilane-to-methyl triethoxysilane (B36694) molar ratio of 2:1 was found for a specific siloxane polymer. rsc.org |
| Catalyst Concentration | A sufficient amount is needed for the reaction to proceed efficiently. | Platinum catalyst residues are typically controlled to be <5 ppm in the final product. cir-safety.org |
| Reaction Time | Determined by the completion of the reaction, often monitored by spectroscopy. | A 5-hour reaction time resulted in 95.37% conversion in one study of polyether modified polysiloxane. researchgate.net |
Table 2: Key optimization parameters and their effects on silicone copolymer synthesis.
Esterification and Transesterification Approaches for Phosphate Integration
Structural Characterization of this compound Variants
The term "this compound" describes a family of molecules where structural characteristics can be varied to fine-tune performance. The primary points of variation are the length of the hydrophilic PEG chain and the ratio of hydrophobic siloxane units to hydrophilic polyether units.
A longer PEG chain increases the water solubility and hydrophilic nature of the copolymer. cir-safety.orgcosmileeurope.eu This directly impacts its function as a surfactant or emulsifier. While this article focuses on the PEG-7 variant, other versions exist (e.g., Dimethicone PEG-10 Phosphate) with different PEG chain lengths to suit various applications. cir-safety.org The consistency of PEG derivatives also changes with chain length, moving from liquid to solid as the degree of polymerization increases. cosmileeurope.eu
| PEG Chain Length (Avg. Units) | Relative Hydrophilicity | Expected Water Solubility |
| Shorter (e.g., < 7) | Lower | Lower |
| PEG-7 | Moderate | Good |
| Longer (e.g., > 7) | Higher | Higher |
Table 3: General influence of PEG chain length on the properties of Dimethicone PEG Phosphate copolymers.
The balance between the hydrophobic silicone (siloxane) portion and the hydrophilic polyether portion is critical to the performance of this compound as a surface-active agent. This hydrophilic-lipophilic balance (HLB) is controlled by the stoichiometric ratio of the siloxane and polyether reactants during synthesis. google.comgoogle.com
By adjusting the relative molar amounts of the hydride-functional siloxane and the allyl-terminated PEG, manufacturers can produce copolymers with widely varying properties. topwinsilicone.com For example, a higher ratio of siloxane to polyether results in a more lipophilic molecule, while a lower ratio yields a more hydrophilic one. This stoichiometric control allows for the creation of customized emulsifiers tailored to specific oil-and-water systems. google.com The stoichiometric ratio of the unsaturated siloxane to the polysiloxane-polyether copolymer can range broadly, for instance from 0.05 to 20, with a preferable range of 0.5 to 4 for certain applications. google.com
An in-depth examination of the chemical compound this compound, this article focuses on the scientific principles underpinning its creation and structural verification. The content is dedicated to the methodologies of its synthesis and the analytical techniques employed for its structural elucidation, with a particular focus on the phosphate ester linkage.
Molecular and Interfacial Phenomena
Surface Activity and Interfacial Tension Reduction Mechanisms
Dimethicone PEG-7 Phosphate (B84403) is a water-soluble, anionic silicone phosphate ester. cestisa.comphoenix-chem.com Its molecular structure, which combines a hydrophobic dimethicone backbone with a hydrophilic polyethylene (B3416737) glycol (PEG) phosphate group, makes it an effective surface-active agent. cosmileeurope.euesung.asia This amphiphilic nature allows it to position itself at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the formation of stable mixtures. cosmileeurope.euincibeauty.com The presence of the phosphate group, which is ionizable, also contributes to its surface activity, with the degree of neutralization affecting properties like wetting, foaming, and emulsification. scientificspectator.com
Adsorption Dynamics at Immiscible Liquid-Liquid Interfaces
The efficacy of Dimethicone PEG-7 Phosphate as a surface-active agent is rooted in its adsorption at liquid-liquid interfaces. When introduced into a system of immiscible liquids like oil and water, the this compound molecules migrate to the interface. The hydrophobic dimethicone portion of the molecule orients itself towards the oil phase, while the hydrophilic PEG-7 phosphate portion extends into the water phase. This arrangement lowers the energy at the interface, a phenomenon known as the reduction of interfacial tension. cosmileeurope.eu
The dynamics of this adsorption are influenced by the concentration of the surfactant. As more molecules adsorb, they form a structured layer at the interface. This process is analogous to the behavior of other phosphate-based surfactants, where the polar heads orient towards the aqueous phase and the non-polar tails towards the non-aqueous phase, creating a barrier that reduces the natural tendency of the immiscible liquids to separate. mdpi.com
Role in Stabilizing Emulsion Systems, particularly Water-in-Oil Architectures
A primary application of this compound is as an emulsifier, promoting the formation of stable mixtures of otherwise immiscible liquids. cosmileeurope.euincibeauty.com It is particularly effective in creating oil-in-water (o/w) emulsions. cestisa.comphoenix-chem.com However, its unique structure also allows it to be a component in stabilizing water-in-oil (w/o) emulsions, sometimes in conjunction with other emulsifiers. google.com In these systems, the this compound molecules form a protective film around the dispersed water droplets, preventing them from coalescing and separating from the continuous oil phase. cosmileeurope.eu
The stability of these emulsions is a direct result of the reduction in interfacial tension and the formation of a resilient interfacial film. cosmileeurope.eu This capability is crucial in the formulation of various personal care products where stable emulsions are required. google.com
Impact on Wetting Properties of Diverse Substrates
The ability of this compound to lower surface tension also influences the wetting properties of various surfaces. cosmileeurope.eucosmileeurope.eu Wetting is the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. By reducing the surface tension of a liquid, this compound allows it to spread more easily across a substrate. cosmileeurope.eu
This property is particularly valuable in applications where uniform coverage is desired. phoenix-chem.com The compound's capacity to enhance spreading is attributed to the low surface tension characteristics of silicones in general. cosmileeurope.eu It is also noted for its ability to wet and disperse pigments effectively. phoenix-chem.comscientificspectator.com
Film Formation Characteristics and Mechanical Properties at Surfaces
Beyond its role as a surfactant and emulsifier, this compound exhibits notable film-forming properties on various substrates, including skin and hair. nih.govscienceopen.comulprospector.com
Formation of Monomolecular and Multilayer Films
Upon application to a surface, this compound can form a protective film. cosmileeurope.eu The nature of this film, whether it is a single molecular layer (monomolecular) or multiple layers (multilayer), depends on the concentration of the compound and the nature of the substrate. The silicone component contributes to the formation of a vapor-permeable film. cosmileeurope.eu This film-forming ability, combined with its substantivity (adhesion) to surfaces like hair and skin, makes it a valuable ingredient in conditioning products. cestisa.comulprospector.com
Rheological Aspects of Interfacial Films
| Property | Description |
| Molecular Structure | Anionic silicone phosphate ester with a hydrophobic dimethicone backbone and a hydrophilic PEG-7 phosphate group. cestisa.comphoenix-chem.comcosmileeurope.eu |
| Surface Activity | Reduces interfacial tension between immiscible liquids like oil and water. cosmileeurope.euincibeauty.com |
| Emulsification | Primarily functions as an oil-in-water (o/w) emulsifier, but can also be used in water-in-oil (w/o) systems. cestisa.comphoenix-chem.comgoogle.com |
| Wetting Agent | Improves the spreading of liquids on various substrates due to its ability to lower surface tension. cosmileeurope.euphoenix-chem.com |
| Film Formation | Forms a substantive, vapor-permeable film on surfaces like skin and hair. cosmileeurope.euulprospector.com |
| Pigment Dispersion | Effective at wetting and dispersing pigments. phoenix-chem.comscientificspectator.com |
Theoretical Models of Silicone-Polyether-Phosphate Interactions
The behavior of this compound at interfaces is governed by fundamental principles of molecular and surface science. Theoretical models provide a framework for understanding and predicting how this complex copolymer will interact in various formulations. These models are crucial for designing systems with desired properties, such as stable emulsions or specific surface activities.
Application of HLB (Hydrophilic-Lipophilic Balance) Concepts in Design
The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale used to characterize the relative affinity of a surfactant for water and oil. textilelearner.netalfa-chemistry.com This scale is instrumental in the design of emulsions, as the stability of an emulsion is optimized when the HLB of the emulsifier matches the "required HLB" of the oil phase. mdpi.com The HLB scale typically ranges from 0 to 20, where lower values signify a more lipophilic (oil-loving) nature and higher values indicate a more hydrophilic (water-loving) character. wikipedia.org
For nonionic surfactants, the HLB value can be calculated based on the molecular weight of the hydrophilic portion of the molecule relative to the total molecular weight. wikipedia.org However, the unique chemical nature of silicone-based surfactants like this compound presents a challenge to the traditional HLB calculation methods. siltech.com The silicone (dimethicone) portion of the molecule is hydrophobic but not necessarily lipophilic in the same way as a hydrocarbon chain. siltech.com This distinction is critical because standard HLB formulas were developed for hydrocarbon-based surfactants. siltech.com
Consequently, the HLB values for silicone surfactants are often estimated experimentally, for instance, by observing the dispersibility of the surfactant in water or by measuring the cloud point. siltech.comucanr.edu Another approach involves a more complex "3-dimensional HLB" concept, which considers the distinct contributions of the silicone, organic (oil), and water phases. researchgate.net
In the design of formulations containing this compound, the HLB concept is used to predict its function. As a copolymer with a significant polyethylene glycol (PEG) chain and a phosphate group, it possesses considerable hydrophilic characteristics, which would suggest a higher HLB value. This makes it suitable for creating oil-in-water (O/W) emulsions, where it can effectively stabilize silicone or other oil droplets within an aqueous continuous phase. wikipedia.org By adjusting the lengths of the dimethicone, PEG, and phosphate components, manufacturers can fine-tune the HLB to achieve the desired balance for a specific application, whether it be for emulsification, wetting, or solubilization. xjysilicone.com
Table 1: General Correlation of HLB Value with Surfactant Function
| HLB Range | Surfactant Application | Emulsion Type Favored |
| 1-3 | Antifoaming Agent | --- |
| 3-6 | Emulsifier | Water-in-Oil (W/O) |
| 7-9 | Wetting and Spreading Agent | --- |
| 8-16 | Emulsifier | Oil-in-Water (O/W) |
| 13-16 | Detergent | Oil-in-Water (O/W) |
| 16-18 | Solubilizer or Hydrotrope | Oil-in-Water (O/W) |
This table is based on general principles of the HLB system and may not be directly applicable to all silicone surfactants without experimental verification. wikipedia.org
Adsorption and Diffusion Theories in Polymer-Surface Science
The performance of this compound as a surface-active agent is fundamentally linked to its ability to adsorb at interfaces and its subsequent diffusion behavior. Theories from polymer-surface science provide a molecular-level understanding of these phenomena.
Adsorption Theories:
The adsorption of a polymer like this compound from a solution onto a surface is a spontaneous process driven by the reduction of the system's free energy. osti.gov The dimethicone backbone, being hydrophobic, has a low affinity for the aqueous phase and will preferentially adsorb at the air-water or oil-water interface to minimize its contact with water. The hydrophilic PEG-phosphate portion remains extended into the aqueous phase, creating a stabilizing layer.
Several models describe polymer adsorption:
Langmuir Adsorption Model: This model, originally for gas adsorption, can be adapted for dilute polymer solutions. It assumes adsorption occurs at specific sites on the surface, forming a monolayer, with no interaction between adsorbed molecules. arxiv.org
Self-Consistent Field (SCF) Theories (e.g., Scheutjens-Fleer theory): These more advanced models consider the polymer's conformational freedom. A polymer chain adsorbs in a series of "trains" (segments in direct contact with the surface), "loops" (segments extending into the solution and returning to the surface), and "tails" (free ends of the chain extending into the solution). mdpi.com For this compound, the dimethicone part would form the "trains" at an oil-water interface, while the PEG-phosphate chain would constitute a "tail" or large "loop."
The effectiveness of adsorption is influenced by the polymer's molecular weight and the interactions between the polymer segments and the surface. nih.gov For block copolymers like this compound, the strong repulsion between the dissimilar blocks (hydrophobic silicone and hydrophilic polyether-phosphate) drives a distinct micro-phase separation at the interface, enhancing its surface activity. researchgate.net
Diffusion Theories:
Once at the surface, the mobility of the adsorbed polymer chains is critical for forming a stable, equilibrium film and for responding to dynamic surface tension changes. The diffusion of polymers is a complex process that depends on their size, conformation, and the concentration at the surface. illinois.edu
Rouse Model: In dilute solutions or at low surface coverage, a polymer chain's diffusion can be described as the motion of a series of beads connected by springs. The diffusion coefficient (D) is predicted to be inversely proportional to the number of segments (N), or D ~ N⁻¹. mdpi.com
Reptation Theory: At higher concentrations, where chains become entangled, diffusion is much slower. The reptation model, developed by de Gennes, envisions a polymer chain snaking its way through a "tube" formed by surrounding entangled chains. mdpi.com In this regime, the diffusion coefficient scales as D ~ N⁻². mdpi.com
For this compound, being a block copolymer, diffusion is even more complex. The diffusion rate can be different for directions parallel and perpendicular to the interface between the micro-domains formed by the blocks. researchgate.net The diffusion along the interface is generally much faster than diffusion that requires pulling one block through a domain of the other. researchgate.net The presence of the charged phosphate group can also significantly influence diffusion, as electrostatic interactions with the surface or other molecules come into play.
Table 2: Theoretical Models for Polymer Adsorption and Diffusion
| Theory/Model | Phenomenon | Key Prediction/Description | Relevance to this compound |
| Langmuir Isotherm | Adsorption | Relates the surface coverage to the concentration of the adsorbate in the bulk solution, assuming monolayer adsorption. arxiv.org | Provides a simple, initial framework for understanding adsorption at low concentrations. |
| Scheutjens-Fleer (SCF) Theory | Adsorption | Models polymer conformation at an interface as a sequence of trains, loops, and tails, considering segment-surface interactions. mdpi.com | Accurately describes the likely conformation with the dimethicone "train" at the interface and the PEG-phosphate "tail" in the aqueous phase. |
| Rouse Model | Diffusion | Describes the dynamics of a single, unentangled polymer chain. Predicts Diffusion Coefficient D ∝ N⁻¹. mdpi.com | Applicable to the diffusion of individual molecules at very low surface concentrations before significant intermolecular interactions occur. |
| Reptation Theory | Diffusion | Describes the slow, snake-like movement of an entangled polymer chain through a "tube" of other chains. Predicts D ∝ N⁻². mdpi.com | Describes the diffusion behavior at higher surface concentrations where polymer chains overlap and entangle. |
Advanced Applications in Material Systems
Role in Dispersions and Particulate Surface Modification
Dimethicone PEG-7 Phosphate (B84403) serves as a highly effective agent for modifying the surface of inorganic and organic particulates. This modification is crucial for improving the stability and performance of dispersions, particularly in cosmetic and coating applications. Its utility stems from its ability to act as a pigment wetter and dispersant, especially for challenging particles like titanium dioxide (TiO2). phoenix-chem.com The molecule's dimethicone portion provides a hydrophobic anchor to the particle surface, while the hydrophilic PEG-phosphate chain extends into the surrounding medium, providing stabilization.
The primary role of Dimethicone PEG-7 Phosphate in dispersions is to enhance the dispersibility of pigments and powders. phoenix-chem.comcestisa.com Untreated pigments often agglomerate in liquid formulations, leading to instability, inconsistent color, and poor performance. koboproductsinc.com Surface treatments with molecules like this compound work by coating the pigment surface, which can provide steric hindrance or electrostatic repulsion to prevent reagglomeration. koboproductsinc.com
As an anionic phosphate ester, this compound is particularly effective at wetting and dispersing pigments. phoenix-chem.comcestisa.com This function is critical in creating stable oil-in-water (o/w) emulsions that contain high loads of pigments, such as those found in sunscreens and foundations. phoenix-chem.com By improving the wetting of the pigment in the liquid phase, a more uniform and stable dispersion is achieved. koboproductsinc.com This leads to better color development and, in the case of sunscreens, can contribute to increased SPF efficacy. phoenix-chem.comulprospector.com
Functional Properties of this compound in Dispersions
| Property | Description | Primary Benefit | Source(s) |
|---|---|---|---|
| Pigment Wetting | Reduces the interfacial tension between the pigment surface and the liquid medium, allowing the liquid to spread over the particle. | Facilitates the initial incorporation of the powder into the liquid phase. | phoenix-chem.comcestisa.com |
| Pigment Dispersing | Breaks down pigment agglomerates into smaller, primary particles and stabilizes them against re-agglomeration. | Ensures uniform color, enhances stability, and improves functional performance (e.g., SPF). | phoenix-chem.comcestisa.com |
| O/W Emulsification | Functions as a primary oil-in-water emulsifier, particularly at an acidic pH. | Creates stable emulsions for creams, lotions, and sun care products containing dispersed pigments. | phoenix-chem.com |
| TiO2 Dispersant | Specifically noted for its ability to disperse titanium dioxide, a common inorganic pigment and UV filter. | Improves the efficacy and cosmetic elegance of sunscreen formulations. | phoenix-chem.com |
Beyond initial dispersion, the surface modification imparted by this compound improves the wettability and adhesion of the particles to various surfaces, including skin. cestisa.comgoogle.com Hydrophobic modifications, in general, enhance the affinity and adhesion of pigments to the skin, which results in better wear properties and longer-lasting effects in color cosmetics. google.com
The dimethicone component of the molecule provides slip and a hydrophobic character, while the phosphate group, being anionic, can interact with substrates. phoenix-chem.comcosmileeurope.eu This dual functionality means that particles treated with this compound can exhibit improved adhesion. cestisa.com This is particularly valuable in applications like foundations and sunscreens, where maintaining a uniform film of particles on the skin is essential for performance. The improved wettability also ensures that the particles can be easily incorporated into a formulation's oil or silicone phase. researchgate.net
Enhancing Pigment and Powder Dispersibility
Functionalization in Polymer Blends and Coatings
This compound is utilized to functionalize polymer systems, imparting specific properties such as mucoadhesion and enabling the development of sophisticated controlled-release formulations.
Dimethicone-based polymer blends have been investigated for their potential as mucoadhesive systems, designed to adhere to mucosal surfaces in the oral cavity. dntb.gov.uaresearchgate.netmdpi.com These systems are challenging to design due to wet surfaces and potential washout from saliva. mdpi.com Studies have explored blends of different viscosity dimethicones to create substantive carriers for therapeutic agents. mdpi.comresearchgate.net
In this context, a non-aqueous carrier like dimethicone can be used to deliver active ingredients, such as water-soluble calcium and phosphate salts for dental remineralization, to a target surface. mdpi.com The adhesive properties rely on a combination of mechanisms, including hydrophobic interactions from the polymer backbone and electrostatic or hydrogen bonding interactions. researchgate.netmdpi.com The phosphate group in this compound, being anionic and capable of hydrogen bonding, can contribute to adhesion on biological surfaces. mdpi.com The development of these systems involves carefully balancing viscosity and the work of adhesion to ensure the formulation remains in place to deliver its effect. dntb.gov.uaresearchgate.net
Components of a Dimethicone-Based Mucoadhesive System
| Component Type | Example | Function in the System | Source(s) |
|---|---|---|---|
| Polymer Blend | Blend of low (e.g., 12,500 cP) and high (e.g., 2.5 million cP) viscosity dimethicones. | Provides the primary carrier vehicle and controls viscosity and substantivity. | mdpi.comresearchgate.net |
| Adhesion Promoter | Functionalized silicones (e.g., with phosphate groups) or other mucoadhesive polymers. | Enhances adhesion to mucosal tissue through specific chemical interactions. | researchgate.netmdpi.com |
| Structuring Agent | Edible wax. | Contributes to the physical form and stability of the coating. | mdpi.com |
| Active Ingredients | Calcium salts, phosphate salts, sodium fluoride. | Provide the therapeutic effect (e.g., remineralization, treatment of hypersensitivity). | dntb.gov.uamdpi.com |
This compound is suitable for use in complex multiphase systems like nanosuspensions for controlled drug release. googleapis.comgoogle.com Nanosuspensions are dispersions of poorly water-soluble drug nanoparticles, and polydimethylsiloxane (B3030410) (dimethicone) has been identified as a suitable hydrophobic medium for these formulations. googleapis.com
In such a system, a fine emulsion is formed where droplets of the hydrophobic dimethicone phase, containing the drug nanoparticles, are dispersed in an external aqueous phase. googleapis.com The drug nanoparticles tend to accumulate at the interface between the dimethicone and the aqueous phase. googleapis.com this compound can act as an emulsifier to stabilize this interface. phoenix-chem.comgoogle.comincibeauty.com Its amphiphilic nature allows it to reside at the oil-water boundary, with the dimethicone tail in the oil phase and the PEG-phosphate head in the water phase. This stabilization is critical for the formulation's stability and for modulating the release of the functional ingredient, which can be designed to follow near zero-order kinetics. googleapis.com
Development of Mucoadhesive Polymer Systems
Interactions with Biological and Synthetic Fibrous Substrates
The chemical structure of this compound facilitates its interaction with and deposition onto both biological fibers like hair and synthetic fibers found in textiles.
The molecule exhibits substantivity to hair and skin. phoenix-chem.comcestisa.com On hair, particularly hair that is damaged and carries a negative charge, the anionic phosphate group can interact with cationic conditioning agents or cationic sites on the hair itself. phoenix-chem.commdpi.com This interaction helps to deposit the silicone onto the hair fiber. phoenix-chem.com The dimethicone backbone then forms a film that provides benefits such as increased sheen, manageability, softness, and a silky feel. phoenix-chem.comcosmileeurope.eu
In textile applications, softeners are used to improve the hand-feel of fabrics. Anionic softeners, which can include phosphate-containing compounds, are a known class of textile finishing agents. mdpi.com The interaction mechanism involves the anionic headgroup associating with the fiber surface, which is often polar or can possess positive charges, while the hydrophobic silicone chains orient away from the fiber, providing a lubricating effect and softness. mdpi.com
Interactions of this compound with Fibrous Substrates
| Substrate | Type | Primary Interaction Mechanism | Resulting Benefit | Source(s) |
|---|---|---|---|---|
| Hair | Biological | Anionic-cationic complexing with conditioned sites; hydrophobic deposition. | Enhanced sheen, manageability, conditioning, and softness. | phoenix-chem.comcestisa.comcosmileeurope.eumdpi.com |
| Skin | Biological | Adsorption onto the skin surface, forming a protective, vapor-permeable film. | Leaves a soft, smooth, pliable feel; enhances adhesion of formulations. | phoenix-chem.comcestisa.comcosmileeurope.eu |
| Textile Fibers | Synthetic/Natural | Electrostatic interaction of the anionic phosphate group with the fiber surface; hydrophobic lubrication from the silicone backbone. | Softening, improved hand-feel, lubricating effect. | mdpi.com |
Adsorption Mechanisms onto Keratinous Surfaces
The primary driving force for deposition is the hydrophobic interaction between the polydimethylsiloxane (dimethicone) portion of the molecule and the surface of the keratin (B1170402) fiber. nih.gov Keratin surfaces, particularly those that are healthy or minimally damaged, possess a degree of hydrophobicity. The non-polar, water-insoluble dimethicone backbone has a natural affinity for these surfaces, promoting its migration from an aqueous solution to the fiber. nih.govcosmileeurope.eu This process is fundamental to the action of many silicone-based conditioning agents. nih.gov
The phosphate group introduces a significant electrostatic interaction component to the adsorption mechanism. As salts or esters of phosphoric acid, phosphates are anionic. cosmileeurope.eugoogle.com This allows for potential ionic bonding with positively charged sites on the keratin structure, which can be present depending on the pH of the medium and the condition of the hair. Furthermore, phosphate esters can interact with nucleophilic sites on the protein structure of keratin. thieme-connect.de The phosphate head can also interact with keratin through mechanisms analogous to the natural phosphorylation of keratin proteins, a process known to influence keratin structure and interactions. nih.govresearchgate.net This targeted interaction helps to anchor the molecule to the fiber surface. google.com
The PEG-7 linker imparts hydrophilicity and water dispersibility to the molecule, acting as a bridge between the hydrophobic dimethicone tail and the hydrophilic phosphate head. cosmileeurope.eucosmileeurope.eu This structure is characteristic of a surfactant. cosmileeurope.euincibeauty.comspecialchem.com The PEG chain influences the molecule's orientation at the fiber-water interface and can affect the density of the adsorbed layer. researchgate.netmdpi.com While providing a degree of steric hindrance, the relatively short chain of seven ethylene (B1197577) oxide units allows the anchor groups (dimethicone and phosphate) to approach and bind to the keratin surface effectively. ulprospector.com This controlled solubility and surface activity ensures the molecule can be delivered efficiently from a product base to the fiber surface. cosmileeurope.euresearchgate.net
The table below summarizes the roles of the different molecular moieties in the adsorption process.
| Molecular Component | Chemical Nature | Primary Role in Adsorption | Interaction Type |
| Dimethicone | Hydrophobic Polymer | Drives deposition onto the keratin surface. | Hydrophobic Interaction |
| PEG-7 | Hydrophilic Polymer Chain | Provides water dispersibility and controls orientation at the surface. | Solubilization / Steric Effects |
| Phosphate | Anionic Functional Group | Acts as an anchor to the keratin fiber. | Electrostatic Interaction / Ionic Bonding |
Influence on Lubricity and Surface Conditioning of Fibers
Once adsorbed, this compound forms a thin, protective film on the surface of individual fibers, significantly altering their tactile and mechanical properties. cosmileeurope.eucosmileeurope.eu This modification results in enhanced lubricity and a comprehensive surface conditioning effect.
The principal contributor to lubricity is the dimethicone portion of the molecule. nih.gov The layer of polydimethylsiloxane deposited on the fiber surface drastically reduces the coefficient of friction between adjacent fibers. This is manifested as increased slip and reduced inter-fiber drag, which makes hair easier to comb and detangle. The film effectively smooths the overlapping cuticle scales that form the outermost layer of a hair fiber, leading to a sleeker, softer surface. nih.govulprospector.com This smoothing action minimizes friction and prevents mechanical damage that can occur during grooming.
The conditioning effect is a result of the combined action of all parts of the molecule. The phosphate and PEG components ensure that the lubricating silicone is effectively anchored and spread over the fiber surface. google.comulprospector.com The dimethicone moiety imparts classic silicone benefits, including softness and a silky feel. ulprospector.com The film-forming nature of the polymer contributes to a more uniform surface, which improves the reflection of light, resulting in increased shine and a healthier appearance. cosmileeurope.eu
Furthermore, the hydrophilic character of the PEG-7 linker provides a moisturized and conditioned feel without the heavy, greasy buildup that can be associated with some water-insoluble silicones. cosmileeurope.eucosmileeurope.eu This balance of a lubricating, hydrophobic film with hydrophilic elements allows for effective conditioning while maintaining a lightweight feel.
The table below details the specific conditioning effects and links them to the responsible molecular components.
| Conditioning Effect | Description | Primary Molecular Contributor(s) |
| Lubricity / Friction Reduction | Reduces the force required to move fibers past one another, easing combing. | Dimethicone |
| Cuticle Smoothing | Flattens and seals the outer cuticle scales of the hair fiber. | Dimethicone |
| Enhanced Slip & Detangling | Provides a slippery feel, allowing for easy separation of fibers. | Dimethicone |
| Softness & Silky Feel | Imparts a desirable tactile softness to the fiber surface. | Dimethicone, PEG-7 |
| Film Formation | Creates a thin, even, protective layer on the fiber. | Dimethicone, Phosphate |
| Increased Shine | The smooth surface film provides more uniform light reflection. | Dimethicone |
Analytical and Characterization Methodologies in Research
Spectroscopic and Chromatographic Techniques for Compositional Analysis
The analysis of a complex copolymer like Dimethicone PEG-7 Phosphate (B84403) requires methods that can elucidate its structural components and quantify its presence in a formulation.
Spectroscopic Methods: Spectroscopic techniques are invaluable for confirming the chemical identity and structure of silicone copolymers.
Infrared (IR) Spectroscopy: Particularly using Attenuated Total Reflection (ATR-FTIR), is a powerful technique for identifying the functional groups present in the molecule. shimadzu.comamericanpharmaceuticalreview.com For Dimethicone PEG-7 Phosphate, ATR-FTIR can confirm the presence of the siloxane backbone (Si-O-Si), methyl groups attached to silicon (Si-CH3), ether linkages (C-O-C) from the PEG chain, and the phosphate group (P-O). shimadzu.comgoogle.comgoogle.com The United States Pharmacopeia (USP) specifies the ATR method for the analysis of the dimethyl siloxane content in dimethicone, by measuring the absorbance from the bending vibration of the CH3 group around 1259 cm⁻¹. shimadzu.comamericanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the formation of dimethicone copolyol esters and can help characterize PEG-grafted siloxane polymers, providing detailed information about the molecular structure. google.comgoogle.com It allows for the quantitative analysis of dimethylpolysiloxane. cir-safety.org
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to characterize PEG-modified silicon surfaces, determining the surface's elemental composition and confirming the presence of the characteristic C-O bond of the PEG chain. acs.org
Chromatographic Techniques: Chromatography is essential for separating the compound from complex matrices and for analyzing its purity and molecular weight distribution.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of polymers. For compounds like this compound, a reversed-phase HPLC method can be developed. nih.govinnovareacademics.in Given the compound's structure, a combination of detectors, such as a Charged Aerosol Detector (CAD), may be necessary since the silicone backbone lacks a strong UV chromophore. thermofisher.com For the phosphate component, ion chromatography (IC) or specific HPLC methods for analyzing phosphate as molybdic heteropoly acids can be employed, though sample preparation is critical to avoid interference. researchgate.netrsc.org
Gas Chromatography (GC): Headspace GC (HS-GC) has been presented as a novel method for determining total phosphorus content in complex samples by converting the phosphate into a measurable volatile compound, which could be adapted for quantifying the phosphate moiety of this compound. rsc.org For analyzing the siloxane part, derivatization is often required to make the compounds volatile enough for GC analysis. digitaloceanspaces.com
Rheological Assessment of Compound-Containing Formulations
The inclusion of this compound in cosmetic emulsions significantly impacts their flow and textural properties. Rheological assessments are crucial for understanding how the ingredient affects product stability, application feel, and performance. mdpi.com
Rheology and texture analysis are considered complementary tools for fully understanding the role of an ingredient in an emulsion. researchgate.net Emulsions are typically non-Newtonian fluids, meaning their viscosity changes with the shear rate. nih.gov This behavior is desirable for cosmetic products, as it indicates the formulation can be easily spread on the skin. nih.gov
Key rheological tests for formulations containing this compound include:
Continuous Shear Flow Tests: These tests measure the viscosity of the formulation as a function of the applied shear rate. This helps predict how the product will behave when being poured from a bottle or spread onto a surface.
Dynamic Oscillatory Tests: These tests probe the viscoelastic properties of the formulation (its solid-like and liquid-like character). They are used to assess the stability of the emulsion's internal structure, which is critical for preventing phase separation. researchgate.net Silicone-based emulsions have been shown to possess enhanced viscosity and a solid-like viscoelastic behavior, contributing to their stability. researchgate.net
Creep-Recovery Tests: This analysis measures the deformation of a material under a constant stress and its ability to recover once the stress is removed, providing insight into the emulsion's elasticity and structural integrity. researchgate.netnih.gov
The presence of polymeric rheology modifiers and emulsifiers like this compound is key to controlling phase separation, providing suspension, and enhancing the texture and feel of skin care products. mdpi.comgoogle.com
Surface Characterization by Microscopy and Force Spectroscopy
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface topography of materials at a microscopic level. In the context of this compound, SEM is employed to analyze the morphology of films formed by cosmetic products on various substrates, such as skin or hair.
Researchers use SEM to observe how ingredients contribute to the structure of a film. For example, studies have used SEM to analyze the film-forming toughness of sunscreen films containing silicone polymers by observing the microscopic structure after stretching. nih.gov It can also be used to examine the surface of hair treated with a conditioner to visualize the coating and its effects on the hair fiber's morphology. In formulations, SEM can reveal the distribution of particles or the structure of the emulsion itself. mdpi.comijper.org For instance, SEM images of silicone/SiO₂ composite films can show the microstructure of nanoparticles within the polymer film. researchgate.net
Contact Angle Measurements for Wettability Studies
Contact angle measurement is a fundamental method for quantifying the wettability of a solid surface by a liquid. nanotech-solutions.com It is the angle formed where the liquid-vapor interface meets the solid surface. A low contact angle (<90°) indicates good wettability (hydrophilic surface), while a high contact angle (>90°) signifies poor wettability (hydrophobic surface). biolinscientific.comresearchgate.net This technique is critical for characterizing the surface-modifying properties of this compound.
By incorporating both a hydrophobic dimethicone component and a hydrophilic PEG-phosphate component, this compound acts as a surfactant that can alter surface properties. Research comparing PEG-7 modified dimethicone with unmodified dimethicone shows a significant difference in wettability. The modification with the PEG group increases the affinity for polar fluids like water, leading to a lower contact angle and enhanced wetting compared to the highly hydrophobic, unmodified dimethicone. mdpi.com
Dynamic contact angle measurements, where the volume of the liquid droplet is increased and decreased, can also be performed to obtain advancing and receding angles, which provides higher reliability for inhomogeneous surfaces. rms-foundation.ch The surface energy of a substrate can also be determined by using multiple test liquids. rms-foundation.ch
Time-Dependent Water Contact Angle Comparison
| Time (seconds) | Dimethicone Contact Angle (°) | PEG-7 Modified Dimethicone Contact Angle (°) |
|---|---|---|
| 0 | ~120 | ~100 |
| 30 | ~118 | ~80 |
| 60 | ~115 | ~65 |
| 90 | ~112 | ~55 |
| 120 | ~110 | ~48 |
This table is generated based on graphical data from research comparing dimethicone and PEG-7 modified dimethicone, illustrating the latter's enhanced hydrophilic character over time.
Dynamic Interfacial Tension and Foaming Property Evaluation
As an amphiphilic molecule, this compound is active at interfaces, such as the oil-water interface in an emulsion or the air-water interface in a foaming product. Its performance in these roles is evaluated through interfacial tension and foam tests.
Dynamic Interfacial Tension: Interfacial tension is the force that exists at the boundary between two immiscible liquids, like oil and water. cosmileeurope.eu Emulsifiers reduce this tension, allowing for the formation of stable mixtures. cosmileeurope.eu While static measurements determine the final, equilibrium surface tension, dynamic surface tension is often more relevant for processes like emulsification and foaming, as it measures the rate of tension reduction. mdpi.comconcentrol.com Pendant drop tensiometry is a common method for studying the kinetics of surfactant adsorption at a water-oil interface. researchgate.netpsu.edu For silicone surfactants, the dynamic surface tension can be measured with bubble pressure tensiometers, which can assess a wide range of bubble lifetimes relevant to industrial applications. concentrol.com The inclusion of the PEG-phosphate group makes this compound an effective emulsifier and pigment dispersant. cestisa.com
Foaming Property Evaluation: this compound is used in cleansing products where it can contribute to foam generation and stability. cosmileeurope.eucestisa.com The hydrophilic PEG portion of the molecule is particularly important for this function, with longer PEG chains generally leading to greater foaming capability. cir-safety.org
Several standardized methods exist to evaluate foaming properties:
The Ross-Miles Method (ASTM D1173): This is a classic, widely used standard for measuring foamability and foam stability. kruss-scientific.comsanyo-si.com In this test, a solution of the surfactant is poured from a specified height into a graduated cylinder containing the same solution, and the initial foam height and its decay over time are measured. kruss-scientific.comresearchgate.net While it is a standardized procedure, it is sometimes criticized for not fully replicating consumer use conditions. scientificspectator.com
Blender Foam Volume/Drainage: This method involves agitating a dilute solution in a blender for a set time and then pouring the foam into a graduated cylinder to measure its volume and drainage rate. scientificspectator.com
Cylinder Shake Test: A simple and quick method where a dilute solution is shaken in a stoppered graduated cylinder for a fixed number of inversions, after which the foam volume is measured. scientificspectator.com
Studies on PEG/PPG dimethicones in shampoos show they can improve foam properties in formulations with anionic surfactants. researchgate.net
Environmental Fate and Chemical Stability Studies
Chemical Degradation Pathways of Silicone-Polyether Structures
The degradation of Dimethicone PEG-7 Phosphate (B84403) is primarily governed by the breakdown of its silicone and polyether components. These two structures follow different degradation routes in the environment and under chemical stress.
The silicone, or polydimethylsiloxane (B3030410) (PDMS), portion of the molecule is characterized by a backbone of repeating siloxane (Si-O-Si) units. foodpackagingforum.org High molecular weight PDMS polymers are known to undergo abiotic degradation in the environment. researchgate.net The primary degradation process in soil involves clay-catalyzed hydrolysis of the siloxane bonds, which breaks the large polymer into smaller, low molecular weight, organosilanol-terminated oligomers and cyclic volatile methyl siloxanes (cVMS). researchgate.net These smaller, volatile siloxanes can then evaporate into the atmosphere. researchgate.netindustrialchemicals.gov.au
In the atmosphere, the dominant degradation pathway for volatile siloxanes is oxidation initiated by hydroxyl radicals (•OH). researchgate.netindustrialchemicals.gov.au This process involves the abstraction of a hydrogen atom from the methyl groups attached to the silicon atoms, leading to a cascade of reactions that ultimately mineralize the compound to inorganic substances like silica, water, and carbon dioxide. researchgate.netacs.org While some siloxanes are considered persistent due to their resistance to degradation by sunlight, water, or bacteria, they do degrade in the atmosphere and in dry soil. industrialchemicals.gov.aubelgium.be
The polyether (polyethylene glycol or PEG) chains are linked by ether bonds (C-O-C). These ether linkages are generally stable and resistant to cleavage. rsc.org Their degradation typically requires specific and often harsh conditions, such as the use of catalysts, to activate and break the C-O bonds. rsc.orgresearchgate.net Therefore, under normal environmental conditions, the polyether component is considered relatively stable.
Table 1: Summary of Degradation Pathways for Silicone-Polyether Structures
| Component | Primary Degradation Environment | Mechanism | Key Products |
| Silicone (Polydimethylsiloxane) | Soil / Sediments | Abiotic clay-catalyzed hydrolysis | Low molecular weight silanols and cyclic siloxanes |
| Atmosphere | Oxidation by hydroxyl radicals (•OH) | Silica, Water, Carbon Dioxide | |
| Polyether (Polyethylene Glycol) | General Environment | Generally stable | Resistant to spontaneous degradation |
| Industrial / Chemical | Catalytic C-O bond cleavage | Varies with process (e.g., chloroesters) rsc.org |
Hydrolytic Stability of Phosphate Ester Bonds
Phosphate esters are known to be highly resistant to spontaneous hydrolysis. longdom.org Their stability, however, is significantly influenced by the pH of the surrounding medium. nih.gov Organophosphate triesters show varying degradation rates depending on the pH, with stability generally decreasing in strongly basic conditions. nih.govnih.gov For example, a study on 16 organophosphate triesters showed that while 10 were stable at pH 7 and 9, significant degradation occurred for many at pH 13 over a 35-day period. nih.gov The half-lives at pH 13 ranged from just 0.0053 days for triphenyl phosphate to 47 days for tripropyl phosphate. nih.gov
The mechanism of phosphate ester hydrolysis in aqueous solution is complex and can proceed through different pathways, broadly categorized as associative or dissociative. acs.orgacs.org
Associative mechanisms involve the formation of a pentacovalent phosphorus intermediate (a phosphorane). acs.org
Dissociative mechanisms proceed via a metaphosphate anion (PO₃⁻). acs.org
The dominant pathway can be influenced by the specific structure of the ester, the pH, and the presence of catalysts. acs.orgtandfonline.com Furthermore, as a phosphate monoester, Dimethicone PEG-7 Phosphate can exist in different protonation states (neutral, monoanionic, or dianionic) depending on the pH. acs.orgtandfonline.com At physiological pH, phosphate mono- and di-esters are typically negatively charged, which increases their resistance to hydrolytic degradation due to electrostatic repulsion between the negative charges of the ester and incoming nucleophiles like hydroxide (B78521) ions. wikipedia.org
Table 2: pH-Dependent Hydrolysis of Selected Organophosphate Esters
| Compound Type | pH Condition | Stability / Half-Life (t½) | Reference |
| Organophosphate Triesters (various) | 7, 9, 11 | Generally stable for many compounds | nih.gov |
| Organophosphate Triesters (various) | 13 | Varies significantly (e.g., t½ of triphenyl phosphate = 0.0053 days) | nih.gov |
| Chlorpyrifos Oxon | 8.0 | t½ = 20.9 days | nih.gov |
| Chlorpyrifos Oxon | 9.0 | t½ = 6.7 days | nih.gov |
| Paraoxon Methyl | 13 | t½ = 2.3 minutes | nih.gov |
This table presents data for representative organophosphate esters to illustrate the effect of pH on hydrolytic stability. Specific rates for this compound are not publicly available.
Long-Term Material Compatibility and System Stability Research
The long-term stability of a finished product containing this compound depends not only on the chemical stability of the ingredient itself but also on its compatibility with other formula components and the packaging material. taobe.consultingmakingcosmetics.com Stability testing is a crucial part of product development to ensure the product maintains its intended physical, chemical, and microbiological properties throughout its shelf life. makingcosmetics.comcertifiedcosmetics.com
Stability studies for cosmetic products typically evaluate several key parameters: makingcosmetics.comhumiditycontrol.comshapypro.com
Physical and Chemical Integrity: This assesses changes in color, odor, viscosity, pH, texture, and signs of emulsion separation. humiditycontrol.comshapypro.com For a formulation with this compound, which acts as an emulsifier, monitoring for phase separation is particularly important. ontosight.aicosmileeurope.eu
Microbiological Stability: This ensures the formulation remains free from contamination by bacteria, mold, or yeast. shapypro.com
Packaging Compatibility: This evaluates interactions between the product and its container, checking for issues like leaching from the packaging, absorption of ingredients into the container wall, or degradation of the packaging material. taobe.consultingcertifiedcosmetics.com Silicones can sometimes interact with packaging materials; for instance, unreacted low molecular weight siloxane polymers can be dissolved and removed from cured elastomers when exposed to certain solvents, potentially impacting the formulation. thomasnet.com Research has been conducted on the adhesive interactions between silicone and materials like polyethylene (B3416737), which are common in packaging. lu.se
These tests are often conducted under both real-time (normal storage conditions) and accelerated conditions (e.g., elevated temperatures) to predict the product's shelf life. taobe.consultingcertifiedcosmetics.com For example, storing a product at 45°C for three months can be used to predict its stability over two years at room temperature. makingcosmetics.com
Table 3: Key Parameters in Long-Term Stability and Compatibility Testing
| Test Category | Parameters Evaluated | Relevance to this compound Formulations |
| Physical Stability | Appearance, Color, Odor, Viscosity, Texture, Phase Separation | Ensures the emulsion remains stable and aesthetically pleasing. shapypro.com |
| Chemical Stability | pH, Degradation of active ingredients, Ingredient interactions | Monitors the integrity of the phosphate ester bond and the overall molecule. shapypro.com |
| Microbiological Stability | Bacterial, Yeast, and Mold Counts (Challenge Testing) | Confirms the preservation system is effective in the presence of the ingredient. shapypro.com |
| Packaging Compatibility | Leaks, Corrosion, Material Degradation, Adsorption, Leaching | Ensures no adverse reactions occur between the formula and the container. certifiedcosmetics.comthomasnet.comlu.se |
Future Research Trajectories and Emerging Applications
Design of Next-Generation Modified Dimethicone Phosphates with Enhanced Specificity
The chemical modification of silicones is an active area of research aimed at imparting specific properties and enabling new applications by attaching various organic functional groups to the silicon atom. mdpi.com Future research is centered on creating next-generation dimethicone phosphates with tailored functionalities. This involves the strategic manipulation of the compound's molecular architecture to achieve enhanced performance in specific applications.
Key research efforts include:
Varying Hydrophobe and Hydrophile Moieties: The synthesis of novel silicone surfactants with explicit and varied hydrophobic and hydrophilic parts is a significant area of exploration. mcmaster.ca For instance, modifying the length of the dimethicone (hydrophobic) or PEG (hydrophilic) chains can fine-tune the surfactant's properties. xjysilicone.com
Introducing New Functional Groups: Incorporating additional functional groups, such as carboxyl groups or different ester linkages, can introduce new properties like improved biodegradability or stimuli-responsiveness. mdpi.comgoogleapis.com
Creating Gemini Surfactants: The design of "Gemini" or dimeric surfactants, where two surfactant molecules are linked by a spacer, represents a novel approach to achieving superior physicochemical properties, including lower critical micelle concentrations (CMC). researchgate.net
These modifications are pursued to create surfactants with high specificity for particular interfaces or with the ability to respond to external stimuli like pH, temperature, or light, opening up possibilities for smart materials and targeted delivery systems. acs.orgnih.gov
Exploration of Novel Interfacial Control Mechanisms
Dimethicone PEG-7 phosphate (B84403) and related silicone surfactants are known for their exceptional ability to lower surface tension. mdpi.comxjysilicone.com Future research aims to delve deeper into the fundamental mechanisms governing their behavior at interfaces, which is crucial for optimizing their performance in emulsions, foams, and coatings.
Current areas of investigation include:
Adsorption Kinetics and Rheology: Studying the speed at which these surfactant molecules adsorb to an interface and the viscoelastic properties of the resulting interfacial film is critical. plos.orgnih.govupc.edu These factors determine the stability and texture of formulations.
"Super-Wettability": Some silicone surfactants exhibit "super-wettability," an ability to spread exceptionally well on low-energy surfaces. xjysilicone.com Understanding the molecular arrangements that lead to this phenomenon could lead to the development of highly efficient wetting agents.
Interactions with Other Molecules: Research is ongoing to understand how these silicone phosphates interact with other components in a formulation, such as polymers, oils, and active ingredients, to control the stability and performance of complex systems. researchgate.netmpg.de
The table below summarizes key interfacial properties of anionic silicone surfactants and the techniques used to study them.
| Interfacial Property | Description | Investigative Techniques |
| Surface Tension | The force per unit length at the interface between a liquid and another phase (e.g., air). Silicone surfactants are highly effective at reducing water's surface tension. xjysilicone.com | Tensiometry (e.g., Du Noüy ring, Wilhelmy plate, pendant drop) mdpi.comacs.org |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution. It is a measure of surfactant efficiency. mdpi.com | Surface Tensiometry, Conductivity Measurements researchgate.net |
| Interfacial Rheology | The study of the flow and deformation of matter at an interface, including viscosity and elasticity. It relates to the stability of foams and emulsions. plos.org | Interfacial Shear Rheometry, Dilatational Rheometry plos.org |
| Adsorption Kinetics | The rate at which surfactant molecules accumulate at an interface. nih.gov | Dynamic Surface Tension measurements, Quartz Crystal Microbalance (QCM) |
Integration into Sustainable and Bio-Inspired Material Systems
There is a growing demand for materials that are both high-performing and environmentally responsible. Research is increasingly focused on integrating silicone phosphates into sustainable and bio-inspired systems. mpg.demdpi.comresearchgate.net
Key future directions include:
Biodegradability: A significant research goal is the design of biodegradable silicone surfactants. acs.org This involves incorporating chemical linkages that are susceptible to environmental degradation, moving away from persistent structures.
Bio-Inspired Self-Assembly: Nature provides many examples of complex, functional materials built through the self-assembly of molecules. nih.govresearchgate.net Researchers are exploring how to program silicone phosphates to self-assemble into highly ordered and functional nanostructures, mimicking biological processes to create novel materials for optics, electronics, and medicine. wiley.commdpi.comnih.gov
Renewable Feedstocks: The synthesis of surfactants from renewable resources is a cornerstone of green chemistry. whiterose.ac.uk Future work will likely explore the use of bio-based components in the synthesis of dimethicone phosphate analogues.
The development of these sustainable materials could lead to applications in eco-friendly cleaning products, biocompatible medical devices, and advanced materials for energy applications. mdpi.comresearchgate.netresearchgate.net
Advanced Computational Modeling and Simulation of Compound Behavior
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for accelerating the research and development of new molecules like Dimethicone PEG-7 phosphate. researchgate.netcombinatorialpress.com These methods provide insights into molecular behavior that can be difficult to obtain through experiments alone.
Future applications of computational modeling in this field include:
Force Field Development: Creating accurate force fields—the set of parameters used to describe the potential energy of a system of particles—is essential for realistic simulations of organosilicon molecules. acs.orgnih.gov Improved force fields will allow for more precise predictions of bulk and interfacial properties.
Predicting Surfactant Properties: Quantitative Structure-Property Relationship (QSPR) studies aim to develop models that can predict the properties of a surfactant, such as its CMC or biodegradability, based on its molecular structure. mdpi.comresearchgate.netjapsonline.com This can significantly speed up the design process for new surfactants.
Simulating Interfacial Phenomena: MD simulations can visualize the dynamic behavior of surfactant molecules at an oil-water or air-water interface, revealing how they arrange themselves to stabilize emulsions or create specific surface properties. dntb.gov.uaresearchgate.net This understanding is crucial for designing more effective emulsifiers and foaming agents.
Investigating Reaction Mechanisms: Computational chemistry can be used to study the hydrolysis of phosphate esters, providing insights into their stability and degradation pathways. researchgate.net
The table below highlights the synergy between computational approaches and experimental validation in surfactant research.
| Computational Method | Objective | Key Outputs | Experimental Validation |
| Molecular Dynamics (MD) Simulation | To simulate the movement and interaction of atoms and molecules over time. combinatorialpress.com | Interfacial structure, aggregation behavior, diffusion coefficients. | Small-Angle X-ray Scattering (SAXS), Neutron Reflectometry, Dynamic Light Scattering (DLS). researchgate.netresearchgate.netnih.gov |
| Quantum Mechanics (QM) | To calculate the electronic structure and energy of molecules. researchgate.net | Reaction energies, bond strengths, charge distributions. | Spectroscopy (NMR, IR), Calorimetry. combinatorialpress.com |
| Quantitative Structure-Property Relationship (QSPR) | To correlate molecular descriptors with macroscopic properties. mdpi.com | Predictive models for CMC, surface tension, biodegradability. | Measurement of the respective physical and biological properties. mdpi.com |
By combining these advanced computational techniques with empirical research, scientists can accelerate the design and discovery of next-generation dimethicone phosphates and other organosilicon compounds with optimized performance and novel applications. researchgate.netcombinatorialpress.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to evaluate the dispersion efficiency of Dimethicone PEG-7 phosphate in inorganic sunscreen formulations?
- Methodological Answer : To assess dispersion efficiency, use microscopic examination to compare particle uniformity in TiO₂ dispersions. Replace traditional dispersants (e.g., C12-15 alkyl benzoate) with this compound at 2–10% concentration and measure SPF enhancement via in vitro or in vivo testing. Studies show SPF increases by >17% due to reduced TiO₂ agglomeration and improved homogeneity . Surface tension measurements (e.g., using a tensiometer) can further quantify dispersion efficacy, with lower surface tension (~23.5 mN/m at 0.1% concentration) correlating to better pigment wetting .
Q. How does this compound mitigate irritation in acidic cosmetic formulations (e.g., glycolic acid solutions)?
- Methodological Answer : Incorporate this compound at 10% concentration into acidic solutions and evaluate the Primary Irritation Index (PII) using in vivo patch tests. For example, adding it to 10% glycolic acid reduces PII from 3.88 (moderate irritation) to 1.63 (mild irritation), likely due to its surfactant properties forming a protective barrier on the skin .
Q. What analytical techniques are suitable for characterizing the molecular weight and structural integrity of this compound?
- Methodological Answer : Use gel permeation chromatography (GPC) to determine molecular weight distribution. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²⁹Si) can confirm the silicone-phosphate ester linkage, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., PEG chains and phosphate moieties) .
Advanced Research Questions
Q. How do molecular weight variations (e.g., 3,000 vs. 9,000 Da) in this compound affect surface tension and formulation performance?
- Methodological Answer : Compare surface tension data across molecular weights using a Wilhelmy plate method. Higher molecular weight (9,000 Da) this compound exhibits increased surface tension (28.9 mN/m vs. 25.2 mN/m at 0.1% concentration), which may reduce pigment wetting efficiency but improve stability in emulsified systems . Formulate sunscreen prototypes with both variants and measure SPF retention under accelerated stability testing (e.g., 45°C for 8 weeks) to identify trade-offs.
Q. What computational or experimental approaches resolve contradictions in reported genotoxicity data for this compound?
- Methodological Answer : Conduct bacterial reverse mutation (Ames) and mammalian chromosome aberration assays to assess genotoxicity. If conflicting data exist (e.g., supplier-reported safety vs. academic studies), apply the Threshold of Toxicological Concern (TTC) framework. Calculate systemic exposure dose (SED) using:
where = daily product use (mg/kg·bw/day), = concentration (%), and DAp = dermal absorption (%). A safety margin (MoS) ≥100 indicates low risk .
Q. How does this compound interact with anionic surfactants, and what formulation challenges arise from these interactions?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to study binding thermodynamics between this compound and sodium lauryl sulfate (SLS). Phase separation or viscosity changes may occur due to ionic complexation. Mitigate instability by optimizing pH (5.5–6.5) and incorporating nonionic co-emulsifiers (e.g., cetearyl alcohol) .
Data Contradiction Analysis
Q. Why do studies report conflicting SPF enhancement values for this compound in organic vs. inorganic sunscreen systems?
- Analysis : Discrepancies arise from differences in particle size distribution of UV filters and formulation polarity. Inorganic systems (TiO₂/ZnO) benefit more from its dispersant properties, whereas organic filters (avobenzone) may show variable compatibility. Standardize testing protocols (e.g., ISO 24444 for SPF) and control for substrate reflectance in in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
